molecular formula C10H11ClO4S B1593007 Methyl 3-(4-chlorosulfonyl)phenylpropionate CAS No. 374537-95-8

Methyl 3-(4-chlorosulfonyl)phenylpropionate

Cat. No.: B1593007
CAS No.: 374537-95-8
M. Wt: 262.71 g/mol
InChI Key: MLBUSWRSGABXFY-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorosulfonyl)phenylpropionate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorosulfonyl)phenylpropionate typically involves the esterification of 3-[4-(chlorosulfonyl)phenyl]propanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorosulfonyl)phenylpropionate involves the formation of covalent bonds with nucleophilic sites in target molecules. The chlorosulfonyl group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines, alcohols, and thiols. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-chlorosulfonyl)phenylpropionate is unique due to the presence of the chlorosulfonyl group attached to a phenyl ring, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with nucleophiles, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

methyl 3-(4-chlorosulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBUSWRSGABXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631103
Record name Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374537-95-8
Record name Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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